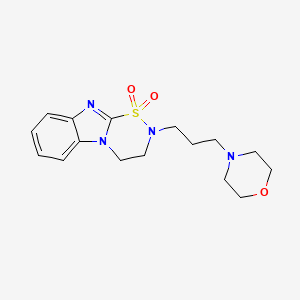
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thiadiazine, benzimidazole, and morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the thiadiazine ring and the morpholine propyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Thiadiazine derivatives:
Morpholine derivatives: These compounds contain the morpholine group and are used in various chemical and biological studies.
Uniqueness
What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide apart is its combination of these three distinct structural elements
Propiedades
Número CAS |
115242-94-9 |
|---|---|
Fórmula molecular |
C16H22N4O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylpropyl)-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C16H22N4O3S/c21-24(22)16-17-14-4-1-2-5-15(14)20(16)9-8-19(24)7-3-6-18-10-12-23-13-11-18/h1-2,4-5H,3,6-13H2 |
Clave InChI |
BHPAUHULDHLAQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=CC=CC=C3N=C2S(=O)(=O)N1CCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


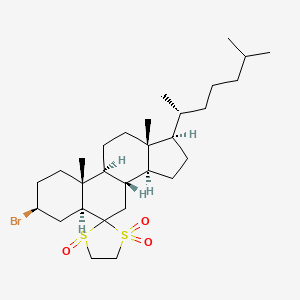
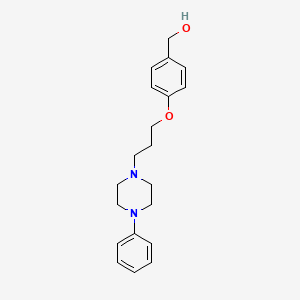
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
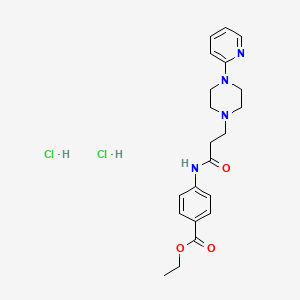

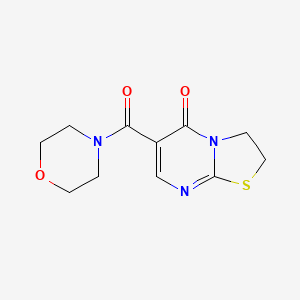
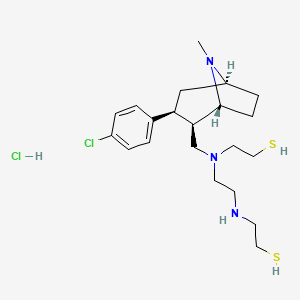
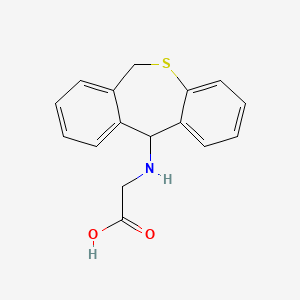
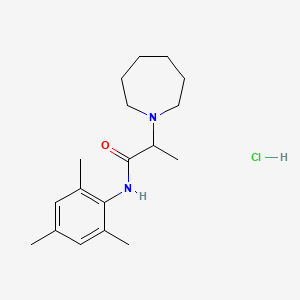
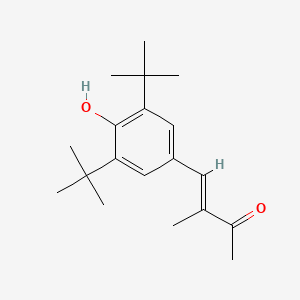
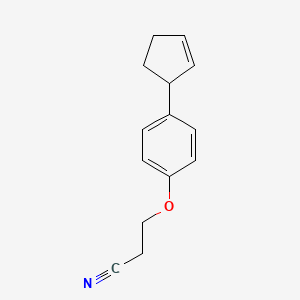

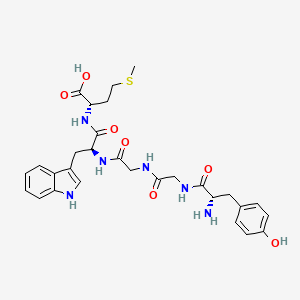
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
